molecular formula C24H36O15 B7796041 Methyl 2-O-Allyl-3-O-(2',3',4',6'-tetra-O-acetyl-alpha- D-mannopyranosyl)-alpha-D-mannopyranoside

Methyl 2-O-Allyl-3-O-(2',3',4',6'-tetra-O-acetyl-alpha- D-mannopyranosyl)-alpha-D-mannopyranoside

Cat. No.: B7796041
M. Wt: 564.5 g/mol
InChI Key: BPNGMWPZBKSQCO-UHFFFAOYSA-N
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Description

Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is a complex carbohydrate derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the mannopyranoside are protected using acetyl groups to prevent unwanted reactions.

    Glycosylation: The protected mannopyranoside is then glycosylated with an allyl group at the 2-O position.

    Deprotection: The acetyl groups are removed to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of automated synthesizers and high-throughput purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form simpler glycosides.

    Substitution: The acetyl groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include m-chloroperbenzoic acid (mCPBA) and osmium tetroxide (OsO4).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include acetic anhydride (Ac2O) and pyridine.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Simpler glycosides and alcohols.

    Substitution: Various substituted glycosides.

Scientific Research Applications

Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex carbohydrates.

    Biology: Studied for its role in cell signaling and recognition processes.

    Medicine: Investigated for potential therapeutic applications, including as antiviral or anticancer agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-glucopyranosyl)-alpha-D-glucopyranoside
  • Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-galactopyranosyl)-alpha-D-galactopyranoside

Uniqueness

Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is unique due to its specific glycosidic linkages and protective groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-[3-hydroxy-2-(hydroxymethyl)-6-methoxy-5-prop-2-enoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O15/c1-7-8-32-21-19(17(30)15(9-25)37-23(21)31-6)39-24-22(36-14(5)29)20(35-13(4)28)18(34-12(3)27)16(38-24)10-33-11(2)26/h7,15-25,30H,1,8-10H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNGMWPZBKSQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OCC=C)OC)CO)O)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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